molecular formula C8H13N3O B13260772 2-(2-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one

2-(2-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B13260772
M. Wt: 167.21 g/mol
InChI Key: PXOCFZAFLYQNTC-UHFFFAOYSA-N
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Description

2-(2-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound with a unique structure that combines an aminopropyl group and a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-2-methylpropanol with a suitable dihydropyrimidinone precursor in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(2-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The aminopropyl group can form hydrogen bonds with target molecules, while the dihydropyrimidinone core can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: These compounds have a similar heterocyclic structure and are used in medicinal chemistry and materials science.

    Thiazole Derivatives: Thiazoles also have a heterocyclic core and are known for their diverse biological activities.

    Benzoxazole Derivatives: These compounds are used in drug development and have similar synthetic routes.

Uniqueness

2-(2-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one is unique due to its specific combination of an aminopropyl group and a dihydropyrimidinone core. This structure provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-(2-aminopropan-2-yl)-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H13N3O/c1-5-4-6(12)11-7(10-5)8(2,3)9/h4H,9H2,1-3H3,(H,10,11,12)

InChI Key

PXOCFZAFLYQNTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)C(C)(C)N

Origin of Product

United States

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